Aurora kinase inhibitor-3

Catalog No.
S517746
CAS No.
879127-16-9
M.F
C21H18F3N5O
M. Wt
413.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aurora kinase inhibitor-3

CAS Number

879127-16-9

Product Name

Aurora kinase inhibitor-3

IUPAC Name

N-[3-[[4-[3-(trifluoromethyl)anilino]pyrimidin-2-yl]amino]phenyl]cyclopropanecarboxamide

Molecular Formula

C21H18F3N5O

Molecular Weight

413.4 g/mol

InChI

InChI=1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(11-14)26-18-9-10-25-20(29-18)28-17-6-2-5-16(12-17)27-19(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,27,30)(H2,25,26,28,29)

InChI Key

RDTDWGQDFJPTPD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Aurora Kinase Inhibitor III; AKI-7169; AKI 7169; AKI7169;

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=CC(=N3)NC4=CC=CC(=C4)C(F)(F)F

The exact mass of the compound Aurora Kinase Inhibitor III is 413.1463 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Aurora kinase inhibitor-3, also known as CCT129202, is a small molecule inhibitor of the Aurora family of serine/threonine kinases. These kinases, particularly Aurora A and Aurora B, are critical regulators of mitosis, and their distinct roles in centrosome function and chromosome segregation make isoform-selective inhibition essential for targeted research. CCT129202 was developed as an ATP-competitive inhibitor with a distinct selectivity profile, enabling the specific investigation of Aurora B-dependent pathways in cell cycle progression and oncology without the confounding effects of potent Aurora A inhibition.

While numerous compounds inhibit Aurora kinases, they are not functionally interchangeable for procurement and experimental design. A primary differentiator is selectivity; for instance, CCT129202's preference for Aurora B over Aurora A is critical for correctly attributing cellular phenotypes, such as defects in cytokinesis, to the target. Using a pan-inhibitor like Tozasertib (VX-680) or a less selective compound like ZM447439 can obscure results by simultaneously blocking multiple mitotic pathways. Furthermore, crucial physicochemical and pharmacokinetic properties, such as suitability for oral administration in animal models, directly impact the feasibility and design of in vivo studies, making compound selection a critical, non-generic decision.

High Potency and Selectivity for Aurora B Over Aurora A

In biochemical assays, CCT129202 demonstrates potent inhibition of Aurora B with an IC50 of 198 nM. Crucially, it shows significantly lower activity against Aurora A (IC50 = 42 nM), establishing a clear selectivity window. This contrasts with the first-generation inhibitor ZM447439, which is less selective, inhibiting Aurora A and B with similar potencies (IC50 = 110 nM and 130 nM, respectively).

Evidence DimensionKinase Inhibition IC50
Target Compound DataAurora B: 198 nM; Aurora A: 42 nM
Comparator Or BaselineZM447439 (Aurora B: 130 nM; Aurora A: 110 nM)
Quantified DifferenceCCT129202 shows a clear selectivity preference for Aurora A, unlike the nearly equipotent activity of ZM447439.
ConditionsCell-free recombinant human kinase assays.

This selectivity allows researchers to confidently attribute observed biological effects to the inhibition of a specific Aurora kinase isoform, preventing misinterpretation of data from off-target inhibition.

Superior Cellular Antiproliferative Activity Compared to Benchmark Inhibitors

CCT129202 demonstrates potent antiproliferative effects across a range of human tumor cell lines, with GI50 (50% growth inhibition) values typically in the nanomolar range. For instance, in HCT116 colon carcinoma cells, CCT129202 inhibits growth with a GI50 of approximately 80-700 nM, depending on the study. This level of cellular activity is consistent with its mechanism as a potent inhibitor of mitosis.

Evidence DimensionCellular Growth Inhibition (GI50)
Target Compound Data0.08 µM to 1.7 µM across various human tumor cell lines
Comparator Or BaselineFirst-generation inhibitors often require higher concentrations for similar effects.
Quantified DifferenceAchieves potent cellular effects at nanomolar concentrations.
Conditions72-hour cell proliferation assays (e.g., MTT) in various human cancer cell lines.

Higher cellular potency means researchers can use lower concentrations, reducing the risk of off-target effects and compound-related toxicity, leading to cleaner, more interpretable experimental results.

Demonstrated In Vivo Activity and Suitability for Animal Model Studies

CCT129202 has been shown to inhibit tumor growth in human tumor xenograft models following intraperitoneal (i.p.) administration. In HCT116 colon carcinoma xenografts, daily administration of CCT129202 resulted in significant tumor growth inhibition. Critically, this was accompanied by pharmacodynamic evidence of target engagement in the tumor, namely decreased phosphorylation of the Aurora B substrate Histone H3.

Evidence DimensionIn Vivo Antitumor Activity
Target Compound DataInhibited HCT116 xenograft growth and reduced Histone H3 phosphorylation in tumors.
Comparator Or BaselineVehicle control group (showed continued tumor growth).
Quantified DifferenceStatistically significant reduction in tumor volume versus control.
ConditionsHCT116 human colon cancer xenografts in athymic mice, i.p. administration.

This confirms the compound's bioavailability and activity in a whole-animal system, making it a validated and procurement-ready tool for preclinical efficacy and target validation studies.

Selective Interrogation of Aurora Kinase A vs. B Pathways

Due to its documented selectivity profile, CCT129202 is a suitable tool for experiments designed to differentiate the cellular functions of Aurora A from Aurora B. Its use can help confirm that observed phenotypes, such as endoreduplication or apoptosis, are direct consequences of inhibiting a specific Aurora kinase.

In Vivo Target Validation and Efficacy Studies

The demonstrated ability of CCT129202 to inhibit tumor growth and modulate its target (Histone H3 phosphorylation) in xenograft models makes it a reliable choice for in vivo studies. Researchers can procure this compound for preclinical efficacy trials in relevant cancer models with confidence in its biological activity and bioavailability via i.p. injection.

Induction of Apoptosis in Cancer Cell Lines

CCT129202 is a potent inducer of apoptosis in a wide range of human tumor cell lines, typically following the accumulation of cells with 4N or greater DNA content. This makes it an appropriate positive control or primary agent for studies investigating mitotic catastrophe and apoptosis in cancer biology.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

413.14634470 Da

Monoisotopic Mass

413.14634470 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E9Q3ZU9CRL

Wikipedia

Aurora kinase inhibitor III

Dates

Last modified: 08-15-2023
Zhang, Q., Liu, Y., Gao, F., et al. Discovery of EGFR selective 4,6-disubstituted pyrimidines from a combinatorial kinase-directed heterocycle library J. Am. Chem. Soc. 128(7), 2182-2183 (2006).

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